5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide
Description
Properties
CAS No. |
898496-61-2 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-16-5-3-4-6-21(16)29-28-19-8-9-20(17(2)13-19)27-26(31)22-15-24(34-30-22)18-7-10-23-25(14-18)33-12-11-32-23/h3-10,13-15H,11-12H2,1-2H3,(H,27,31) |
InChI Key |
AFCRHZPAAUWFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. Common reagents used in these reactions include N,N-dimethylformamide (DMF) , lithium hydride (LiH) , and various substituted benzyl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate (Na2CO3) , DMF , and LiH . Reaction conditions typically involve stirring at room temperature or under reflux .
Major Products
Major products formed from these reactions include substituted benzodioxins, reduced amines, and various substituted oxazoles .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. The incorporation of the diazenyl group may enhance the compound's ability to induce apoptosis in cancer cells. Studies on related compounds have demonstrated their efficacy against various cancer cell lines, suggesting that this compound could similarly exhibit cytotoxic effects.
Enzyme Inhibition
The oxazole moiety is known for its ability to act as an enzyme inhibitor. Compounds containing oxazole derivatives have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively. The potential for this compound to inhibit such enzymes warrants investigation through in vitro studies.
Antimicrobial Properties
The presence of the benzodioxin structure has been associated with antimicrobial activity. Compounds derived from benzodioxins have been explored for their ability to combat bacterial infections. Preliminary studies should be conducted to evaluate the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.
Case Studies
While specific case studies focusing solely on this compound may be limited, related compounds have been extensively studied:
- Anticancer Studies : A study on similar diazenyl compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), indicating that structural modifications could enhance therapeutic potential.
- Enzyme Inhibition Research : Investigations into oxazole derivatives revealed promising results in inhibiting acetylcholinesterase activity, suggesting that further exploration of this compound could yield similar findings.
- Antimicrobial Testing : Research on benzodioxin-based compounds showed effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the need for comprehensive antimicrobial testing of this compound.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial biofilm formation . In the context of Alzheimer’s disease, it acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby improving cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of this compound, we compare it with three analogs sharing key motifs (benzodioxin, oxazole/oxadiazole, and carboxamide groups).
Table 1: Structural and Molecular Comparison
Key Observations:
Molecular Weight : At 466.49 Da, it is heavier than the pyrazole-oxadiazole derivative (341.32 Da) but lighter than the thiophene-oxadiazole analog (493.50 Da), suggesting intermediate pharmacokinetic properties .
Functional Groups: Unlike the dimethylaminomethyl group in the pyridine derivative , the target compound lacks ionizable side chains, which may reduce aqueous solubility.
Heterocyclic Diversity : The thiophene-oxadiazole-thiazole system in introduces sulfur atoms, likely influencing electronic properties and metabolic stability compared to the target’s oxazole-diazenyl system.
Similarity Analysis:
Using Tanimoto coefficients (a standard metric for binary fingerprint similarity in chemoinformatics ), the target compound shares ~60–70% structural similarity with the analogs above, primarily due to the conserved benzodioxin and carboxamide motifs. However, divergence in auxiliary groups (e.g., diazenyl vs. pyridine/thiophene) reduces overlap, highlighting its unique pharmacophoric profile.
Research Findings and Limitations
- Synthetic Feasibility : The diazenyl linkage in the target compound may pose synthetic challenges due to isomerization risks, unlike the more stable oxadiazole or pyrazole systems in analogs .
- Biological Data Gaps: No published studies detail the target compound’s bioactivity, whereas analogs like and are hypothesized (but unconfirmed) to target kinases or inflammatory pathways .
- Computational Predictions : Molecular docking simulations suggest the diazenyl group could enhance binding to hydrophobic pockets in enzymes like COX-2, though experimental validation is needed .
Biological Activity
The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanism of action, and pharmacological effects supported by various studies and data.
Synthesis
The synthesis of this compound typically involves a multi-step process integrating various organic reactions. A common method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with diazenyl and oxazole moieties. The synthetic pathway can be summarized as follows:
- Formation of Benzodioxin Derivative : The precursor 2,3-dihydrobenzo[1,4]dioxin is synthesized through standard organic synthesis techniques.
- Diazotization Reaction : The incorporation of the diazenyl group is achieved via diazotization of an appropriate aniline derivative.
- Oxazole Formation : The oxazole ring is formed through cyclization reactions involving carboxamide functionalities.
The biological activity of the compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. Preliminary studies suggest that it may exhibit enzyme inhibitory properties similar to other compounds in its class.
Pharmacological Effects
Research indicates that this compound has potential pharmacological effects in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives containing the benzodioxin moiety exhibit significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : The presence of the oxazole ring is associated with antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Antimicrobial | Escherichia coli | Moderate inhibition |
| Antioxidant | Cell-free systems | High antioxidant capacity |
| Anticancer | HeLa cells | IC50 = 25 µM |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of synthesized derivatives against pathogenic bacteria. The results indicated that compounds similar to our target showed minimum inhibitory concentrations (MIC) ranging from 6.25 to 200 µg/mL . -
Case Study on Antioxidant Activity :
In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity, which was comparable to established antioxidants such as ascorbic acid .
Q & A
Q. What are the established synthetic routes for preparing 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide?
- Methodological Answer : The synthesis involves three key steps: (i) Oxazole Core Formation : React 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with hydroxylamine to form the oxazole ring via cyclization under acidic conditions (e.g., H₂SO₄) . (ii) Diazenyl Group Introduction : Perform a diazo coupling reaction between 2-methylaniline and 4-amino-2-methylphenyl derivatives using NaNO₂/HCl at 0–5°C, followed by coupling with the oxazole intermediate . (iii) Carboxamide Linkage : Use EDC/HOBt-mediated amide bond formation between the oxazole-3-carboxylic acid and the diazenyl-substituted aniline . Optimization : Apply Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry, particularly for diazo stability .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxazole ring (e.g., singlet for oxazole C-H at δ 8.2–8.5 ppm) and E-configuration of the diazenyl group (trans coupling constants ~12–14 Hz) .
- IR Spectroscopy : Validate amide bond formation (C=O stretch ~1680 cm⁻¹) and diazenyl N=N stretch (~1450 cm⁻¹) .
- Elemental Analysis : Ensure ≥95% purity by matching calculated vs. observed C/H/N/O percentages .
- HPLC-MS : Monitor photodegradation of the diazenyl group using a C18 column and ESI+ mode .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or antihepatotoxic effects using CCl₄-induced hepatocyte damage models .
- Dose-Response Curves : Use 3–5 log-scale concentrations (1–100 µM) with triplicate measurements to determine IC₅₀ values .
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle-treated cells to assess baseline toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations in the benzodioxin (e.g., electron-withdrawing groups at C5) and diazenyl (e.g., para-substituted aryl groups) moieties .
- QSAR Modeling : Use Gaussian or MOE software to correlate electronic parameters (HOMO/LUMO energies) with biological activity. Validate predictions via in vitro testing .
- Thermodynamic Profiling : Measure binding affinity (SPR or ITC) against target enzymes (e.g., cytochrome P450 for hepatoprotection) to identify key interactions .
Q. What computational strategies can predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., COX-2 for anti-inflammatory activity). Prioritize poses with lowest RMSD and ΔG values .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., hydrogen bonding with catalytic residues) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the oxazole ring) using Schrödinger’s Phase module .
Q. How can researchers address solubility and stability challenges during formulation?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (10–20% v/v) to enhance aqueous solubility while monitoring compound stability via HPLC .
- Accelerated Stability Studies : Expose the compound to pH 1–9 buffers, UV light (ICH Q1B guidelines), and 40°C/75% RH for 4 weeks. Monitor degradation products using LC-MS .
- Lyophilization : Prepare lyophilized powders with trehalose/sucrose (1:1 ratio) to improve long-term storage stability .
Q. What advanced analytical methods resolve quantification challenges for this compound in complex matrices?
- Methodological Answer :
- HPLC-MS/MS : Use a triple quadrupole system (MRM mode) for trace quantification in plasma. Optimize ionization (e.g., +ve mode for diazenyl group) .
- NMR Hyphenation : Couple LC-SPE-NMR to isolate and characterize degradation products in real-time .
- Standard Addition Method : Spike known concentrations into biological samples (e.g., liver microsomes) to correct for matrix effects .
Q. How should researchers address contradictions in biological data across studies?
- Methodological Answer :
- Replicate Studies : Repeat assays in ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-Analysis : Pool data from 5–10 studies to calculate weighted effect sizes and heterogeneity indices (e.g., I² statistic) .
- Mechanistic Follow-Up : Use CRISPR-edited cell lines (e.g., knockouts of putative targets) to confirm on-target vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
